

# Application Notes and Protocols: Dersimelagon in Murine Models of Skin Disease

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Compound of Interest		
Compound Name:	Dersimelagon	
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Audience: Researchers, scientists, and drug development professionals.

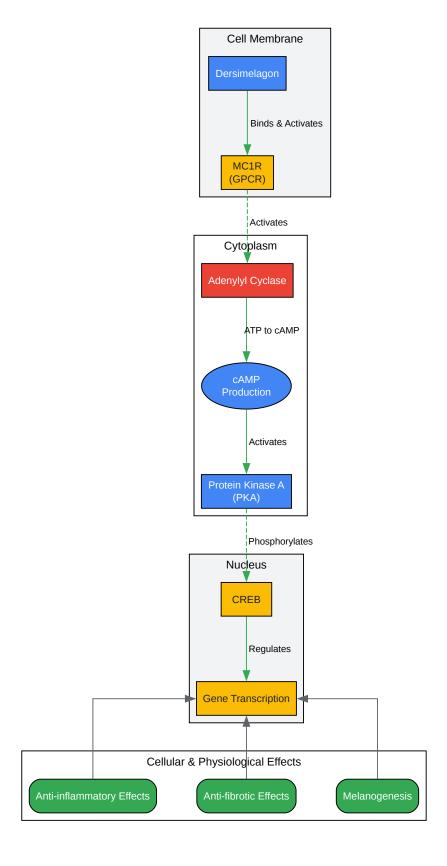
#### Introduction

**Dersimelagon** (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R is known to exert broad anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for various skin disorders.[1][2] In preclinical studies, **dersimelagon** has demonstrated disease-modifying effects in murine models of systemic sclerosis (SSc), a condition characterized by skin fibrosis. It has also been shown to induce melanogenesis (skin pigmentation) in mice, suggesting its potential for preventing phototoxicity in photodermatoses. These application notes provide detailed protocols and summarized data from key murine studies to guide researchers in evaluating the therapeutic potential of **dersimelagon**.

## **Mechanism of Action: MC1R Signaling**

**Dersimelagon** selectively binds to and activates MC1R, a G protein-coupled receptor expressed on various cell types, including melanocytes, monocytes, endothelial cells, fibroblasts, and keratinocytes. Upon activation, MC1R stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates downstream signaling pathways. These pathways are involved in regulating inflammation, fibrosis, and melanin synthesis. The anti-inflammatory effects are partly achieved by suppressing the activation of inflammatory cells and related signals.





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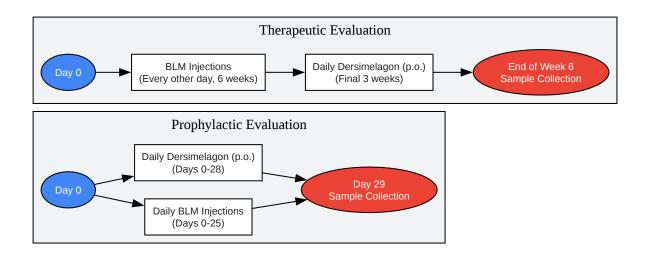
**Caption: Dersimelagon** activates the MC1R signaling cascade.



# Experimental Application 1: Skin Fibrosis in Systemic Sclerosis (SSc) Model

The most comprehensive studies on **dersimelagon** in murine skin disease have utilized the bleomycin (BLM)-induced systemic sclerosis model, which recapitulates the inflammatory and fibrotic skin changes seen in human SSc.

### **Experimental Workflow Diagram**



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**Caption:** Workflow for SSc murine model experiments.

## Protocol 1: Prophylactic Evaluation in BLM-Induced SSc Model

Objective: To assess the ability of **dersimelagon** to prevent the development of skin fibrosis and lung inflammation when administered concurrently with disease induction.

### Materials:

• Animals: Female C3H/HeJ mice, 6 weeks of age.



- · Reagents:
  - Bleomycin (BLM) sulfate dissolved in phosphate-buffered saline (PBS).
  - Dersimelagon (MT-7117) or vehicle control.
  - PBS.

### Procedure:

- Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.
- Disease Induction: From Day 0 to Day 25, administer daily subcutaneous injections of BLM (0.1 mg in 100 μL PBS) into a defined area on the shaved back of the mice. Control groups receive PBS injections.
- Drug Administration: From Day 0 to Day 28, administer **dersimelagon** orally (p.o.) once daily at desired dosages (e.g., 0.03, 0.1, 0.3, 1 mg/kg). The vehicle group receives the corresponding vehicle control.
- Monitoring: Monitor body weight throughout the experimental period.
- Endpoint Analysis (Day 29):
  - Euthanize mice and collect skin tissue from the injection site for analysis.
  - Collect lung tissue and serum for further analysis.
  - Skin Analysis: Measure collagen content using the Sircol collagen assay.
  - Lung Analysis: Measure wet lung weight and quantify serum levels of surfactant protein D
     (SP-D) as a marker of lung injury.
  - Gene Expression: Perform mRNA analysis on lung tissue for inflammatory markers like
     Ccl2 and II-6.



## Protocol 2: Therapeutic Evaluation in BLM-Induced SSc Model

Objective: To evaluate the efficacy of **dersimelagon** in suppressing established skin fibrosis.

#### Procedure:

- Disease Induction: Induce skin fibrosis by subcutaneously injecting a lower dose of BLM (0.1 mg/animal) every other day for 6 weeks. This gradual induction allows fibrosis to be partially established before treatment begins.
- Drug Administration: During the final 3 weeks of the 6-week induction period, administer dersimelagon orally once daily at desired dosages (e.g., 3, 10 mg/kg).
- Endpoint Analysis (End of Week 6):
  - Euthanize mice and collect skin tissue from the injection site.
  - Measure skin fibrosis by assessing collagen content.

## Data Summary: Efficacy of Dersimelagon in SSc Model

Table 1: Prophylactic Efficacy of **Dersimelagon** (MT-7117) in BLM-Induced SSc Model

Dose (mg/kg/day, p.o.)	Outcome Assessed	Result	Reference
≥ 0.3	Skin Fibrosis (Collagen Content)	Significant inhibition	
≥ 0.3	Lung Inflammation (Weight, SP-D)	Significant inhibition	
0.3 - 1	Lung Ccl2 mRNA Expression	Significant suppression	

| 1 | Lung II-6 mRNA Expression | Significant suppression | |

Table 2: Therapeutic Efficacy of **Dersimelagon** (MT-7117) in BLM-Induced SSc Model



Dose (mg/kg/day, p.o.) Outcome Assessed	Result	Reference
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| ≥ 3 | Skin Fibrosis Development | Significant suppression | |

# Experimental Application 2: Melanogenesis and Pigmentation

**Dersimelagon**'s primary mechanism involves the activation of MC1R on melanocytes, which stimulates eumelanin production. This effect has been evaluated in mice by observing changes in coat color.

### **Protocol 3: Evaluation of Melanogenic Effect in Mice**

Objective: To assess the in vivo effect of oral **dersimelagon** administration on coat color pigmentation.

#### Materials:

- Animals: C57BL/6J-Ay/+ mice.
- Reagents: **Dersimelagon** (MT-7117) or vehicle control.

### Procedure:

- Acclimatization: House mice under standard conditions for at least one week prior to the study.
- Drug Administration: Administer **dersimelagon** orally (p.o.) by gavage once daily for a set period (e.g., 6 consecutive days).
- Assessment:
  - Visually inspect and photograph the dorsal coat of the mice daily.
  - Quantify coat color changes if desired using colorimetric analysis.



• Observe for reversibility of pigmentation after cessation of administration.

## **Data Summary: Melanogenic Effects of Dersimelagon**

Table 3: Effect of **Dersimelagon** (MT-7117) on Pigmentation in Murine Models

Dose (mg/kg/day, p.o.)	Murine Model	Outcome Assessed	Result	Reference
≥ 0.3	C57BL/6J-Ay/+ Mice	Coat Color Darkening	Significant induction	
1	Murine Models	Melanin Production in Hair Root	Minimally effective dose for clinically significant production	

| In vitro | B16F1 Mouse Melanoma Cells | Melanin Production | Increased in a concentration-dependent manner | |

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### References

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